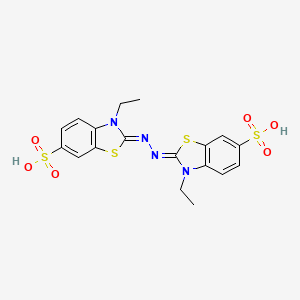

2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) is a chemical compound widely used in biochemistry. It is particularly known for its application as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) to detect the binding of molecules to each other . This compound is colorless before reacting with peroxidase and produces a blue-green color reaction product after reacting with it .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) can be achieved through the nucleophilic substitution reaction of benzothiazoline. Initially, benzothiazoline reacts with trimethylamine to form a benzothiazoline salt. Subsequently, 3-ethylbromobenzene and the benzothiazoline salt react under alkaline conditions to produce 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt .

Industrial Production Methods

In industrial settings, the production of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) typically involves large-scale synthesis using similar reaction conditions as described above. The compound is often produced in powder or tablet form and is stored at room temperature or under refrigerated conditions to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) primarily undergoes oxidation reactions. In the presence of hydrogen peroxide and peroxidase enzymes, it is oxidized to form a blue-green product . This reaction is commonly used in ELISA procedures.

Common Reagents and Conditions

Hydrogen Peroxide: Acts as an oxidizing agent.

Peroxidase Enzymes: Catalyze the oxidation reaction.

Sodium Dodecyl Sulfate (SDS): Used to stop the reaction during end-point assays.

Major Products

The major product formed from the oxidation of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) is a blue-green colored compound that can be measured spectrophotometrically at 405 nm .

Applications De Recherche Scientifique

2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) has a wide range of applications in scientific research:

Chemistry: Used as a chromogenic substrate in various assays to measure enzyme activity and reaction kinetics.

Biology: Employed in ELISA to detect the presence of specific proteins or antibodies.

Medicine: Utilized in diagnostic tests to measure glucose concentrations in blood serum.

Industry: Applied in the food industry to measure the antioxidant capacities of different foods.

Mécanisme D'action

The mechanism of action of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) involves its oxidation in the presence of hydrogen peroxide and peroxidase enzymes. The peroxidase-catalyzed reduction of hydrogen peroxide to water is coupled with the one-electron oxidation of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), forming a metastable radical cation. This cation gives a brilliant blue-green solution, which can be measured colorimetrically .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,3’,5,5’-Tetramethylbenzidine (TMB): Another chromogenic substrate used in ELISA procedures.

2,2-Diphenyl-1-picrylhydrazyl (DPPH): Used to measure antioxidant capacities.

Uniqueness

2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) is unique due to its high solubility in water and its ability to produce a soluble blue-green end product, making it suitable for ELISA procedures. It is less readily oxidized than TMB and OPD substrates, making it less sensitive but advantageous in cases of large background results .

Propriétés

Formule moléculaire |

C18H18N4O6S4 |

|---|---|

Poids moléculaire |

514.6 g/mol |

Nom IUPAC |

(2Z)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid |

InChI |

InChI=1S/C18H18N4O6S4/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28)/b19-17-,20-18- |

Clé InChI |

ZTOJFFHGPLIVKC-CLFAGFIQSA-N |

SMILES isomérique |

CCN1/C(=N/N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)O)/SC4=C1C=CC(=C4)S(=O)(=O)O |

SMILES canonique |

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)